1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride is a chemical compound with the molecular formula and a CAS registry number of 10565-82-9. This compound features a unique structure that includes an isochroman moiety, which is a bicyclic compound consisting of a benzene ring fused to a saturated five-membered ring containing an oxygen atom. The presence of the dimethylamino group and the phenyl group contributes to its distinctive properties and potential applications in various fields, including pharmaceuticals and organic chemistry.
Research into the biological activity of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride suggests potential pharmacological properties. Compounds with similar structures often exhibit:
The synthesis of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride typically involves several steps:
1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride has several applications:
Interaction studies involving 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride focus on its effects on biological systems:
Several compounds share structural similarities with 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride. Below are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| N,N-Dimethylphenethylamine | C10H15N | Simple dimethylated amine; potential stimulant effects. |
| 1-Aminoisochroman | C9H11NO | Lacks dimethyl substitution; studied for neuroprotective effects. |
| 2-Aminoisochroman | C9H11NO | Structural isomer; exhibits different biological activities. |
The uniqueness of 1-Isochromanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride lies in its specific combination of functional groups and its complex bicyclic structure. This configuration potentially enhances its biological activity compared to simpler amines or other isochromans, making it a valuable candidate for further pharmacological research.